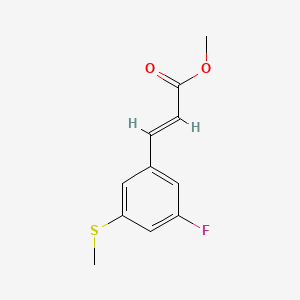
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate is an organic compound that belongs to the class of acrylates. It features a phenyl ring substituted with a fluorine atom and a methylthio group, along with an acrylate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-5-(methylthio)benzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with methyl acrylate in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of (E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate involves its interaction with specific molecular targets. The fluorine atom and the methylthio group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boric acid ester intermediate with similar structural features.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Another compound with a phenyl ring and similar substituents.
Uniqueness
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate is unique due to the presence of both a fluorine atom and a methylthio group on the phenyl ring, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11FO2S |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl (E)-3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2S/c1-14-11(13)4-3-8-5-9(12)7-10(6-8)15-2/h3-7H,1-2H3/b4-3+ |
InChI Key |
QPKABGMEIUAMQO-ONEGZZNKSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)SC)F |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















